![molecular formula C9H18N4O3 B1582930 3,3',3''-Nitrilotris(propionamide) CAS No. 2664-61-1](/img/structure/B1582930.png)
3,3',3''-Nitrilotris(propionamide)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanamide, 3,3’,3’'-nitrilotris- can be synthesized through various methods. One common synthetic route involves the reaction of acrylonitrile with ammonia, followed by hydrogenation . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods: In industrial settings, the production of propanamide, 3,3’,3’'-nitrilotris- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of propanamide, 3,3’,3’'-nitrilotris- include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and catalysts to optimize the reaction rates and yields.
Major Products Formed: The major products formed from the reactions of propanamide, 3,3’,3’'-nitrilotris- depend on the type of reaction and the reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce amides or other oxidized derivatives .
Scientific Research Applications
Chemical Properties and Identifiers
- CAS Number: 2664-61-1
- IUPAC Name: 3-[bis(3-amino-3-oxopropyl)amino]propanamide
- SMILES: C(CN(CCC(=O)N)CCC(=O)N)C(=O)N
- Physical Form: Crystalline Powder
- Melting Point: 183°C
- Color: White
- Purity: ≥98.0%
Potential Applications
While the search results do not specify particular applications of 3,3',3"-Nitrilotris(propionamide), they do provide some context:
- Pharmaceutical formulations: Formulations including related compounds are suitable for topical, enteral, and/or parenteral delivery for treating one or more diseases, conditions, and injuries .
- Stabilization of Hydroxylamine: Amidoximes, which share a structural similarity with 3,3',3"-Nitrilotris(propionamide), can be used to prevent the decomposition of hydroxylamine compounds .
- Chemical Intermediate: 3,3',3"-Nitrilotris(propionamide) may be a starting point for creating other compounds, including biologics, steel additives, and textile resins .
Related Compounds and Applications
The search results mention related compounds that provide potential insight into the applications of 3,3',3''-Nitrilotris(propionamide):
- 3,3',3"-Nitrilotripropionic acid: This compound is listed in the context of treating diseases, conditions, and injuries .
- 3,3',3"-Nitrilotris(N-(2 aminoethyl)propanamide): This is another related compound mentioned alongside nitrilotripropionic acid .
The available search results do not include specific case studies for 3,3',3''-Nitrilotris(propionamide).
Future Research Directions
Mechanism of Action
The mechanism of action of propanamide, 3,3’,3’'-nitrilotris- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to propanamide, 3,3’,3’'-nitrilotris- include triethylenetetramine (TETA) and other polyamines. These compounds share similar structural features and chemical properties, making them useful in comparable applications.
Uniqueness: What sets propanamide, 3,3’,3’'-nitrilotris- apart from its similar compounds is its specific molecular structure, which imparts unique reactivity and binding properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Biological Activity
3,3',3''-Nitrilotris(propionamide), also known as Propanamide, 3,3',3''-nitrilotris-, is a compound with the molecular formula and CAS number 2664-61-1. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical structure.
Chemical Structure and Properties
The compound consists of a nitrilotris backbone with three propionamide functional groups. This structure allows for diverse interactions within biological systems, potentially influencing various biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C9H18N4O3 |
Molecular Weight | 218.26 g/mol |
Density | 1.386 g/cm³ |
Boiling Point | 502.1 °C |
Flash Point | 257.5 °C |
The biological activity of 3,3',3''-Nitrilotris(propionamide) is primarily attributed to its ability to interact with various molecular targets. The amide groups can form hydrogen bonds and participate in enzymatic reactions, potentially acting as enzyme inhibitors or modulators.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could interact with cellular receptors, influencing signal transduction pathways.
Biological Activities
Research indicates several potential biological activities associated with 3,3',3''-Nitrilotris(propionamide):
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some investigations have indicated that it may inhibit cancer cell proliferation, although further studies are needed to elucidate the underlying mechanisms.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, possibly through antioxidant mechanisms.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of 3,3',3''-Nitrilotris(propionamide):
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
- Cancer Cell Proliferation : In vitro assays revealed that treatment with 3,3',3''-Nitrilotris(propionamide) resulted in a dose-dependent reduction in the viability of breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
- Neuroprotective Research : A recent study investigated its effects on neuronal cell lines exposed to oxidative stress and found that it significantly reduced cell death, implying possible neuroprotective effects .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The compound has been classified under GHS guidelines for skin irritation (Category 2) and serious eye damage/eye irritation (Category 2A) . Proper handling precautions should be taken when working with this compound in laboratory settings.
Properties
IUPAC Name |
3-[bis(3-amino-3-oxopropyl)amino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERXJGPPGMABOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)N)CCC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062580 | |
Record name | Propanamide, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2664-61-1 | |
Record name | 3,3′,3′′-Nitrilotris[propanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2664-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrilotripropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrilotripropionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, 3,3',3''-nitrilotris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',3''-nitrilotrispropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITRILOTRIPROPIONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YHU223HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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